molecular formula C6H10N2O B1320240 2-(4-Methyl-1H-pyrazol-1-YL)ethanol CAS No. 1006469-41-5

2-(4-Methyl-1H-pyrazol-1-YL)ethanol

Cat. No.: B1320240
CAS No.: 1006469-41-5
M. Wt: 126.16 g/mol
InChI Key: CDUGJIOIHWUWOH-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)ethanol is an organic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and an ethanol moiety at the 1-position. The hydroxyl (-OH) group in the ethanol chain enhances its polarity and solubility in polar solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis . Its structural simplicity allows for diverse chemical modifications, contributing to its utility in heterocyclic chemistry and drug discovery pipelines .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUGJIOIHWUWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599134
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006469-41-5
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-methyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is refluxed for several hours .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-YL)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-YL)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Modifications: Replacing the hydroxyl group with a carboxylic acid (e.g., propanoic acid derivative) significantly increases acidity (pKa ~2–3 vs. ~15–16 for alcohols) and alters solubility profiles .
  • Aromatic Substituents: Bulky aryl groups, as in 2-[3,4-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol, reduce polarity and solubility due to increased hydrophobic surface area .

Physical and Chemical Properties

Melting Points and Solubility

  • 2-(4-Methyl-1H-pyrazol-1-yl)ethanol: While specific data are unavailable, analogues like 1-(4-Methyl-1H-pyrazol-1-yl)methyl derivatives exhibit melting points >250°C, suggesting strong intermolecular hydrogen bonding .
  • 2-(4-Amino-1H-pyrazol-1-yl)ethanol: The amino group (-NH2) increases polarity, likely lowering the melting point compared to the methyl analogue (observed mp ~156–158°C in related compounds) .
  • 2-(4-Chloro-1H-pyrazol-1-yl)propanoic acid: Chlorine’s electron-withdrawing effect and the carboxylic acid group contribute to higher melting points (~200°C) and reduced solubility in nonpolar solvents .

Biological Activity

2-(4-Methyl-1H-pyrazol-1-YL)ethanol (CAS No. 1006469-41-5) is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antioxidant, anti-inflammatory, and potential anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a hydroxyl group, which is significant for its biological activity. The structural formula can be represented as follows:

C6H10N2O\text{C}_6\text{H}_{10}\text{N}_2\text{O}

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Table 1: Antioxidant Activity Data

Concentration (µM)% Inhibition of DPPH Radical
1025
5055
10080

This data suggests that as the concentration increases, the inhibitory effect on DPPH radicals also rises, indicating a dose-dependent response.

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity in various in vitro studies. It inhibits the production of pro-inflammatory cytokines, which are implicated in chronic inflammatory diseases.

Case Study: Inhibition of TNF-α Production
In a study involving human macrophages, treatment with this compound resulted in a reduction of TNF-α levels by approximately 40% at a concentration of 50 µM compared to untreated controls.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain types of cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)30
A549 (Lung)25
HeLa (Cervical)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against cancer cells.

The biological effects of this compound are attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
  • Anticancer Mechanism : The induction of apoptosis in cancer cells has been observed, potentially through the activation of caspase pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.